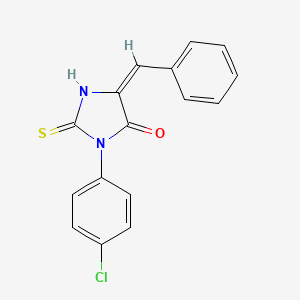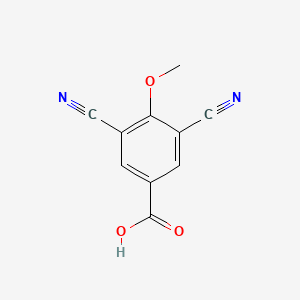![molecular formula C22H32BrFN2O3S B15219966 (S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N/A” is a hypothetical chemical entity used for illustrative purposes in various scientific contexts. It does not correspond to any specific known chemical compound but serves as a placeholder in discussions about chemical properties, reactions, and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Since “N/A” is a hypothetical compound, its synthetic routes and reaction conditions are not defined. in general, the preparation of chemical compounds involves a series of steps including the selection of starting materials, reaction conditions (temperature, pressure, solvents), and purification methods. For example, organic compounds might be synthesized through reactions such as nucleophilic substitution, electrophilic addition, or condensation reactions.
Industrial Production Methods
In an industrial context, the production of chemical compounds typically involves large-scale reactions carried out in reactors. The process includes raw material handling, reaction optimization, product isolation, and purification. Techniques such as distillation, crystallization, and chromatography are commonly used to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: A reaction where the compound loses electrons.
Reduction: A reaction where the compound gains electrons.
Substitution: A reaction where one atom or group of atoms in the compound is replaced by another atom or group.
Addition: A reaction where atoms or groups are added to the compound without the loss of any atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific structure of “N/A” and the type of reaction it undergoes. For instance, oxidation might produce a ketone or aldehyde, while substitution could yield a derivative with a different functional group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N/A” could be used as a model compound to study reaction mechanisms, kinetics, and thermodynamics. It might also serve as a reference in computational chemistry for molecular modeling and simulations.
Biology
In biological research, “N/A” could be employed to investigate enzyme-substrate interactions, metabolic pathways, and the effects of chemical modifications on biological activity.
Medicine
In medicine, “N/A” could be a candidate for drug development, serving as a lead compound for the synthesis of new pharmaceuticals
Industry
In an industrial setting, “N/A” could be used to develop new materials, catalysts, or chemical processes. Its properties might be optimized for applications in manufacturing, energy production, or environmental remediation.
Wirkmechanismus
The mechanism of action of “N/A” would depend on its specific molecular structure and the biological or chemical context in which it is used. Generally, the mechanism involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to the desired effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “N/A” would be other hypothetical or model compounds used for illustrative purposes. These might include “X/Y” or “A/B,” which serve similar roles in scientific discussions.
Uniqueness
The uniqueness of “N/A” lies in its versatility as a placeholder for various chemical entities. It allows scientists to discuss general principles and mechanisms without being constrained by the specific properties of a real compound.
Conclusion
While “N/A” is not a real chemical compound, it serves as a valuable tool in scientific education and research. By providing a flexible framework for discussing chemical properties, reactions, and applications, “N/A” helps to illustrate key concepts and facilitate understanding in various scientific fields.
Eigenschaften
Molekularformel |
C22H32BrFN2O3S |
|---|---|
Molekulargewicht |
503.5 g/mol |
IUPAC-Name |
tert-butyl (1S)-4-bromo-1-(tert-butylsulfinylamino)-6-fluorospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C22H32BrFN2O3S/c1-20(2,3)29-19(27)26-9-7-22(8-10-26)13-16-15(11-14(24)12-17(16)23)18(22)25-30(28)21(4,5)6/h11-12,18,25H,7-10,13H2,1-6H3/t18-,30?/m1/s1 |
InChI-Schlüssel |
XRSHCRQDRLCWND-VITKDRCNSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C([C@H]2NS(=O)C(C)(C)C)C=C(C=C3Br)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=C(C=C3Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15219888.png)
![(3R,3aR,3a1R,4R,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B15219901.png)
![2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B15219913.png)
![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)
![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
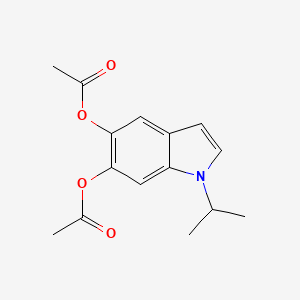

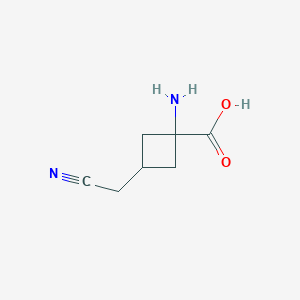
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
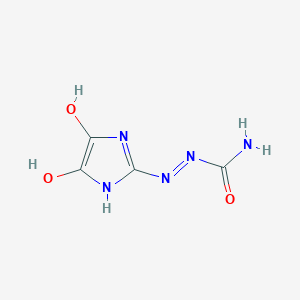
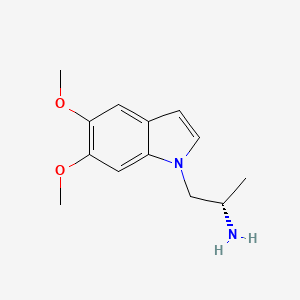
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
